(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a sec-butyl group at the 3-position and a dihydroquinoxalinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to Dihydroquinoxalinone: The quinoxaline derivative is then reduced to the dihydroquinoxalinone form using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Quinoxaline Core: Utilizing high-efficiency reactors for the condensation reaction.
Automated Alkylation: Employing automated systems for the Friedel-Crafts alkylation to ensure consistent introduction of the sec-butyl group.
Scalable Reduction: Implementing scalable reduction techniques to convert the quinoxaline derivative to the dihydroquinoxalinone form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound without the sec-butyl group.
Dihydroquinoxaline: The reduced form of quinoxaline without the sec-butyl group.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Uniqueness
(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the chiral sec-butyl group, which imparts specific stereochemical properties. This chiral center can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other quinoxaline derivatives.
Propriétés
Formule moléculaire |
C12H16N2O |
---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15)/t8-,11-/m0/s1 |
Clé InChI |
USEJKDHPEGYAPK-KWQFWETISA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2N1 |
SMILES canonique |
CCC(C)C1C(=O)NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.